Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Overview
Description
“Methyl 3,5-dibromo-4-(bromomethyl)benzoate” is a chemical compound with the IUPAC name “methyl 3,5-bis(bromomethyl)benzoate”. It has a molecular weight of 322 and its InChI code is 1S/C10H10Br2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzoate core with bromomethyl groups at the 3 and 5 positions . The ester group is slightly twisted out of the plane of the central aromatic ring .Physical and Chemical Properties Analysis
“this compound” is a solid under normal conditions . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : Methyl 4-(bromomethyl)benzoate, a related compound, was synthesized from methyl 4-methylbenzoate and N-bromosuccinimide under specific conditions, achieving a high yield of 90.5% (Bi Yun-mei, 2012).
- Applications in Sugar Synthesis : The compound was used in synthesizing d-forosamine, a component of unsaturated sugars, indicating its utility in complex organic syntheses (H. H. Baer & Zaher S. Hanna, 1981).
- Role in Antibacterial Compounds : Research on marine algae identified bromophenols with structural similarities to Methyl 3,5-dibromo-4-(bromomethyl)benzoate, demonstrating antibacterial properties (N. Xu et al., 2003).
- Cytostatic and Trichomonacide Activities : Compounds structurally related have shown potent cytostatic and trichomonacide activities in biological testing, highlighting potential medical applications (L. Iturrino et al., 1987).
- Polymerization Studies : Alkali 4-(bromomethyl)benzoate, a related compound, was used to study thermal reactions in polymer science, shedding light on its potential applications in materials science (Mari Inoki et al., 1997).
Biological and Environmental Applications
- Natural Product Synthesis : The compound was synthesized as part of efforts to create natural products, showing its significance in the synthesis of biologically active substances (Yusuf Akbaba et al., 2010).
- Environmental Transformations : The study of halogenated aromatic aldehydes by anaerobic bacteria revealed the potential environmental impact and transformation pathways of compounds like this compound (A. Neilson et al., 1988).
Chemical Structure and Properties
- X-Ray Structure Determinations : Detailed structural analysis of bromo- and bromomethyl-substituted benzenes, closely related to the subject compound, provides insights into the molecular structure and interactions (P. Jones et al., 2012).
- Crystal Structure Comparisons : Comparisons of crystal structures of bromo-hydroxy-benzoic acid derivatives offer a deeper understanding of the molecular geometry and potential reactivity of this compound (P. A. Suchetan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 3,5-dibromo-4-(bromomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYJSLZNYDHTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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